molecular formula C23H19N3O B4702527 2-(2,5-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide

2-(2,5-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide

Cat. No. B4702527
M. Wt: 353.4 g/mol
InChI Key: CFZVWVAFEGLKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. It has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain, leading to increased levels of acetylcholine and improved cognitive function.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been found to improve cognitive function by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,5-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide in lab experiments include its potent anticancer and neuroprotective activity, as well as its ability to inhibit various signaling pathways involved in cell proliferation and survival. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-(2,5-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide. These include exploring its potential as a therapeutic agent for the treatment of other types of cancer, as well as its potential applications in the treatment of other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its potency and safety.

Scientific Research Applications

2-(2,5-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, it has shown potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-15-9-10-16(2)19(12-15)22-13-20(18-7-3-4-8-21(18)26-22)23(27)25-17-6-5-11-24-14-17/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZVWVAFEGLKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.